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molecular formula C9H23NO2Si B052510 O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine CAS No. 114778-46-0

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Cat. No. B052510
M. Wt: 205.37 g/mol
InChI Key: AKKOPAYASNZOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960614B2

Procedure details

A solution of 2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione (26.3 g, 78.3 mmol) in dichloromethane (120 mL) was cooled to 0° C. and treated with methylhydrazine (16.1 g, 78.3 mmol). The reaction mixture was stirred for 30 min at 0° C. and filtered. The filtrate was concentrated under reduced pressure, redissolved in ether, and refrigerated (4° C.) overnight. The resultant crytalline material was removed by filtration and the filtrate was concentrated under reduced pressure to afford O-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-hydroxylamine (15.95 g, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.69 (br s,2H), 3.74 (t, J=6.3 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 1.78 (quintet, J=6.3 Hz, 2H), 0.88 (s, 9H), 0.00 (s, 6H); MS (APCI+)=206.1. Anal. Calcd./Found for C9H23NO2Si: C, 52.64/52.22; H, 11.29/10.94; N, 6.82/6.46.
Name
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:23])([CH3:22])[O:6][CH2:7][CH2:8][CH2:9][O:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2].CNN>ClCCl>[C:1]([Si:5]([CH3:22])([CH3:23])[O:6][CH2:7][CH2:8][CH2:9][O:10][NH2:11])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
Quantity
26.3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCON1C(C2=CC=CC=C2C1=O)=O)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether
CUSTOM
Type
CUSTOM
Details
refrigerated (4° C.) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant crytalline material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCCON)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.95 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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